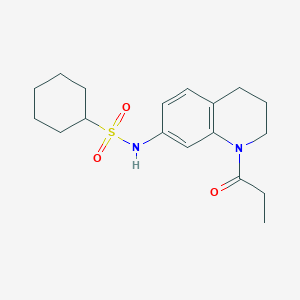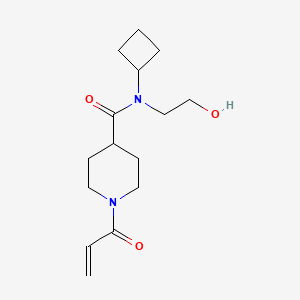
N-Cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CP-465,022, is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. It has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of anxiety and depression.
Mecanismo De Acción
The exact mechanism of action of N-Cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1B receptor. This receptor is involved in the regulation of mood, anxiety, and other neurological processes. By blocking the activity of this receptor, this compound may help to alleviate symptoms of anxiety and depression.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide for lab experiments is its high selectivity for the 5-HT1B receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurological processes. However, one of the limitations of this compound is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of future directions for research on N-Cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as schizophrenia and addiction. Another area of interest is the development of more selective and potent compounds that target the 5-HT1B receptor. Additionally, further research is needed to fully understand the mechanism of action of this compound and its long-term effects on neurological processes.
Métodos De Síntesis
The synthesis of N-Cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of cyclobutylamine with 2-hydroxyethyl acrylate to form N-cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form this compound. The process of synthesis is a multistep reaction that requires careful control of reaction conditions, including temperature, pressure, and reactant concentrations.
Aplicaciones Científicas De Investigación
N-Cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential applications in the field of neuroscience. In particular, it has been shown to have anxiolytic and antidepressant effects in animal models. Studies have also suggested that it may have potential applications in the treatment of other neurological disorders, such as schizophrenia and addiction.
Propiedades
IUPAC Name |
N-cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-2-14(19)16-8-6-12(7-9-16)15(20)17(10-11-18)13-4-3-5-13/h2,12-13,18H,1,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBOCVAVELGBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N(CCO)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate](/img/structure/B2695657.png)
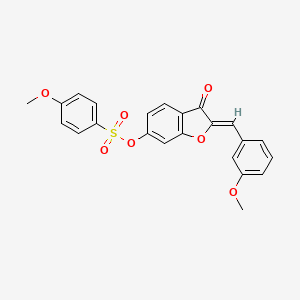
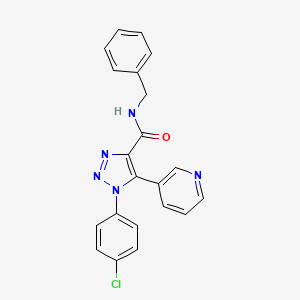
![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2695661.png)
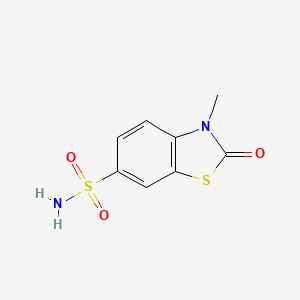
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2695666.png)
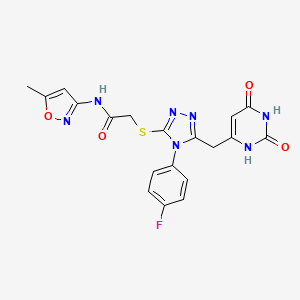
![3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2695671.png)
![3-(4-tert-butylbenzyl)-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695672.png)
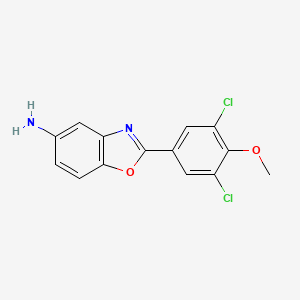
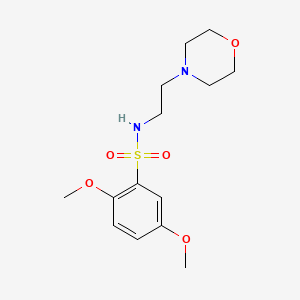
![2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2695675.png)

